

The TASK-1 Potassium Channel: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A-293

Cat. No.: B1666141

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The TWIK-related acid-sensitive potassium channel 1 (TASK-1), encoded by the KCNK3 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are crucial in setting the resting membrane potential and regulating cellular excitability in a variety of tissues. Unlike voltage-gated potassium channels, TASK-1 channels are considered "leak" channels, as they are constitutively active at physiological resting membrane potentials.^[1] Their activity is modulated by a wide array of physiological and pharmacological agents, making them a significant target for therapeutic intervention in numerous diseases.^[2]

Core Function and Physiological Significance

The primary function of the TASK-1 channel is to contribute to the background potassium current that stabilizes the resting membrane potential of cells.^[3] By allowing the efflux of potassium ions, these channels help maintain the electrochemical gradient essential for cellular function and excitability.^[3] This fundamental role translates into diverse physiological effects across different organ systems.

Tissue Distribution and Roles:

- **Cardiovascular System:** TASK-1 channels are predominantly expressed in the atria of the heart compared to the ventricles.^{[4][5]} They contribute to the repolarization phase of the cardiac action potential and help maintain the resting membrane potential of cardiomyocytes.^[6] Dysfunction of TASK-1 has been implicated in atrial fibrillation and pulmonary arterial

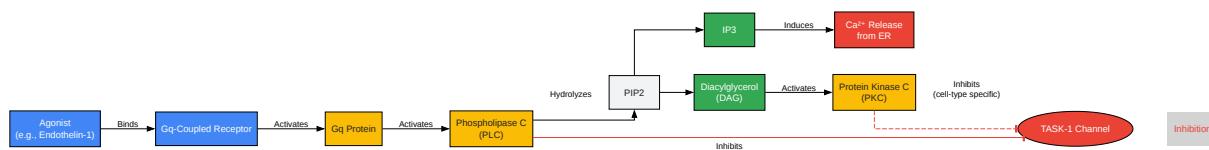
hypertension (PAH).^{[4][6]} In pulmonary artery smooth muscle cells (PASMCs), loss of TASK-1 function leads to depolarization, vasoconstriction, and vascular remodeling, contributing to the pathogenesis of PAH.^[6]

- **Nervous System:** In the brain, TASK-1 channels are expressed in various regions, including the cerebellum and brainstem.^{[7][8]} They play a role in neuronal signaling and excitability.^[3] For instance, in cerebellar granule neurons, TASK-1 channels contribute to the "standing-outward" potassium current (IKSO), which is active at the resting potential and helps control neuronal excitability.^[7]
- **Respiratory System:** TASK-1 channels are involved in the regulation of breathing.^[3] They are expressed in the carotid body, the primary peripheral chemosensor that detects changes in blood oxygen, carbon dioxide, and pH levels.^[9] Inhibition of TASK-1 channels in response to hypoxia or hypercapnia leads to depolarization of glomus cells, triggering an increase in ventilation.^[9]
- **Renal System:** In the kidney, TASK-1 channels are sensitive to pH changes within a narrow physiological range and are thought to function as pH sensors.^[10] They are expressed in the glomerulus and distal nephron segments.^[10]

Biophysical and Pharmacological Properties

The activity of TASK-1 channels is regulated by a variety of factors, providing multiple avenues for physiological control and pharmacological modulation.

Quantitative Data on TASK-1 Channel Properties

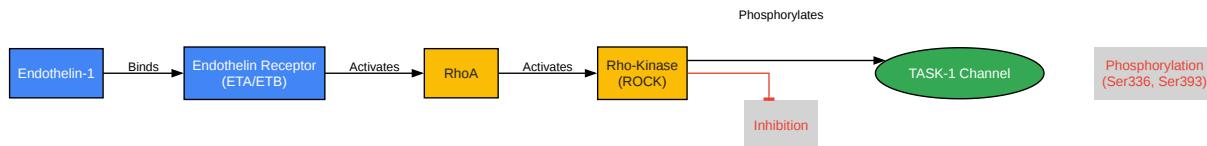

Property	Value	Species/Cell Type	Conditions	Reference(s)
pH Sensitivity (pKa)	~7.4	Rat	Brainstem Neurons	[8]
7.36 ± 0.03	Human	Xenopus oocytes	[10]	
7.74 ± 0.02	Shark	Xenopus oocytes	[10]	
Single-Channel Conductance	28 ± 1 pS	Human	Atrial Auricles	[5]
Inhibitor IC ₅₀ Values				
A1899	35.1 ± 3.8 nM	Human	Xenopus oocytes	[7]
A1899	7 nM	Human	CHO cells	[7]
A293 (AVE1231)	~250 nM	Human	Xenopus oocytes	[2][4]
Amiodarone	0.4 μM	-	Oocytes	[1]
Bupivacaine	0.3 mM	Human	Xenopus oocytes	[10]
Digitoxin	7.4 μM	-	-	[1]
Digoxin	0.9 μM	-	-	[1]
Doxapram	410 nM	-	-	[11]
Endothelin-1 (via ETA)	0.08 ± 0.04 nM	Human	Xenopus oocytes	[12]
Endothelin-1 (via ETB)	0.23 ± 0.05 nM	Human	Xenopus oocytes	[12]
Methanandamide	0.7 μM	-	-	[1]
Quinine	0.3 mM	Human	Xenopus oocytes	[10]

Signaling Pathways Modulating TASK-1 Function

The activity of TASK-1 channels is tightly regulated by various intracellular signaling cascades, often initiated by G-protein coupled receptors (GPCRs).

Gq-Coupled Receptor Signaling

A well-established mechanism for TASK-1 inhibition involves the activation of Gq-coupled receptors by agonists such as endothelin-1, angiotensin II, and norepinephrine.^[3] This pathway leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).^[13] The subsequent signaling events can involve protein kinase C (PKC) activation, although the precise downstream effectors leading to TASK-1 inhibition can be cell-type specific.^[3]



[Click to download full resolution via product page](#)

Gq-coupled receptor signaling pathway inhibiting TASK-1.

Rho-Kinase Signaling Pathway

In human pulmonary artery smooth muscle cells, endothelin-1-mediated inhibition of TASK-1 is dependent on the Rho-kinase signaling pathway.^[12] Activation of endothelin receptors (ETA and ETB) leads to the activation of the small GTPase RhoA, which in turn activates Rho-kinase.^{[12][14]} Rho-kinase then directly phosphorylates the TASK-1 channel at specific serine residues (Ser336 and Ser393), leading to its inhibition.^[12]

[Click to download full resolution via product page](#)

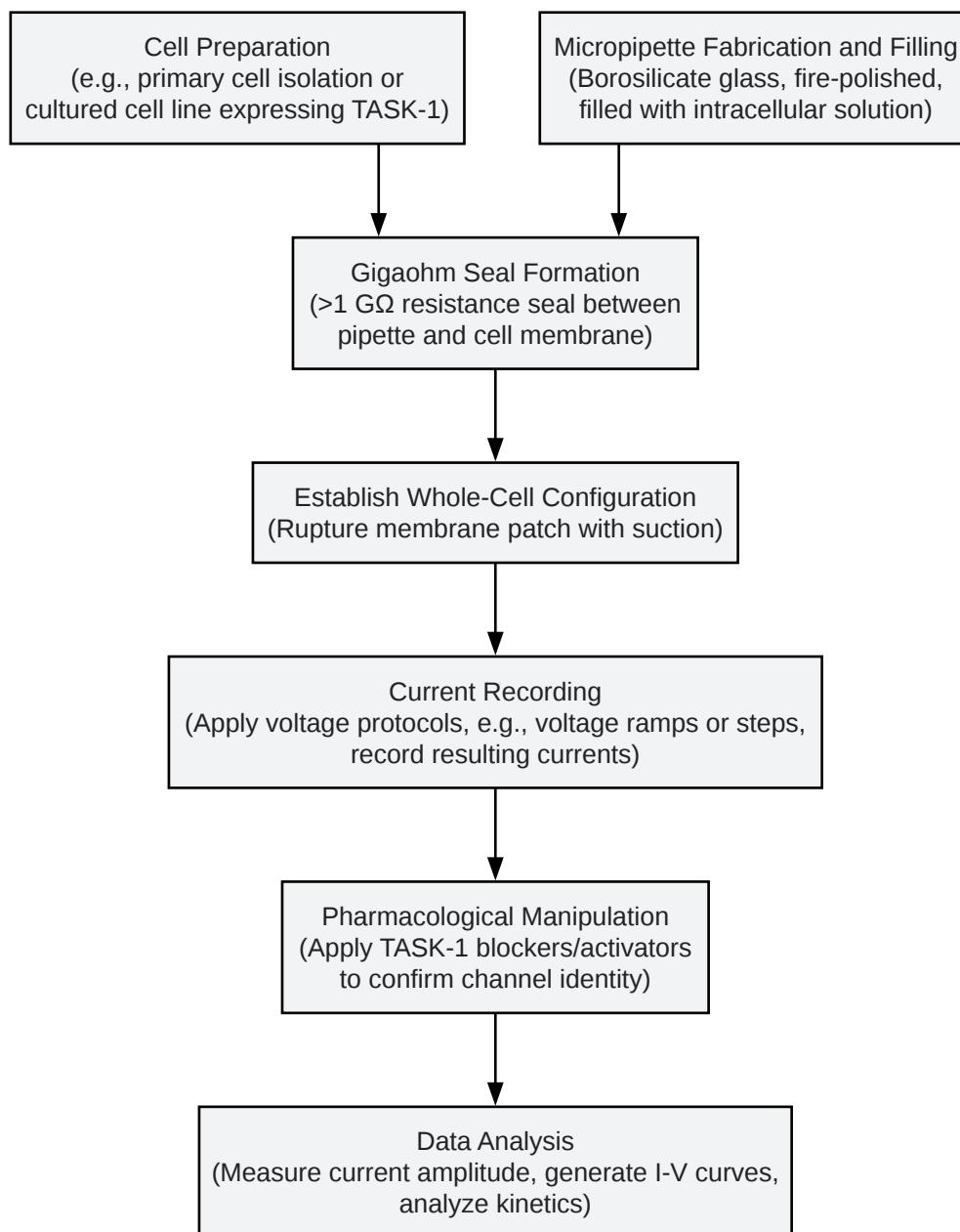
Rho-kinase signaling pathway leading to TASK-1 inhibition.

Protein Kinase A (PKA) Signaling

In some cell types, TASK-1 channels are activated by signaling pathways that increase intracellular cyclic AMP (cAMP) levels and activate protein kinase A (PKA). For example, prostacyclin analogues can activate TASK-1 channels in a PKA-dependent manner, contributing to their vasodilatory effects.

[Click to download full resolution via product page](#)

PKA signaling pathway leading to TASK-1 activation.


Experimental Protocols

Investigating the function of TASK-1 channels involves a range of molecular biology and electrophysiology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the macroscopic currents flowing through TASK-1 channels in an entire cell.

Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for whole-cell patch-clamp recording of TASK-1.

Methodology:

- Cell Preparation: Cells endogenously expressing or transiently transfected with TASK-1 (e.g., HEK293, CHO, or primary cardiomyocytes) are cultured on glass coverslips.
- Solutions:

- Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
- Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
- Recording:
 - A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
 - The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
 - Cells are voltage-clamped at a holding potential of -80 mV.
 - Currents are elicited by voltage ramps (e.g., from -100 mV to +50 mV over 200 ms) or voltage steps.
 - TASK-1 currents are identified by their characteristic outward rectification in asymmetrical K⁺ conditions and their sensitivity to changes in extracellular pH or specific blockers (e.g., A1899, A293).

Site-Directed Mutagenesis

This technique is employed to introduce specific mutations into the KCNK3 gene to study the structure-function relationship of the TASK-1 channel, such as identifying residues involved in pH sensing or drug binding.

Methodology (based on QuikChange method):

- Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed.
- PCR Amplification: The entire plasmid containing the wild-type KCNK3 cDNA is amplified using a high-fidelity DNA polymerase (e.g., Pfu) and the mutagenic primers.

- **Template Digestion:** The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.
- **Transformation:** The mutated plasmid is transformed into competent *E. coli* for amplification.
- **Verification:** The presence of the desired mutation is confirmed by DNA sequencing.

Western Blotting

Western blotting is used to detect and quantify the expression of TASK-1 protein in cell or tissue lysates.

Methodology:

- **Protein Extraction:** Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a colorimetric assay (e.g., BCA or Bradford assay).
- **SDS-PAGE:** Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- **Antibody Incubation:**
 - The membrane is incubated with a primary antibody specific for TASK-1.
 - After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

- **Detection:** The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, producing light that is captured on X-ray film or by a digital imager.

Conclusion

The TASK-1 potassium channel is a critical regulator of cellular excitability with diverse physiological roles. Its modulation by a wide range of factors, including pH, hypoxia, and various signaling pathways, underscores its importance in cellular homeostasis. The involvement of TASK-1 in the pathophysiology of diseases such as atrial fibrillation and pulmonary arterial hypertension has made it an attractive target for drug development. A thorough understanding of its function, regulation, and pharmacology, facilitated by the experimental approaches detailed in this guide, is essential for the continued exploration of TASK-1 as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. [Frontiers](http://frontiersin.org) | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. bosterbio.com [bosterbio.com]
- 7. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TASK-1 is a highly modulated pH-sensitive 'leak' K(+) channel expressed in brainstem respiratory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Functional and molecular identification of a TASK-1 potassium channel regulating chloride secretion through CFTR channels in the shark rectal gland: implications for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TASK-1 (KCNK3) and TASK-3 (KCNK9) Tandem Pore Potassium Channel Antagonists Stimulate Breathing in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TASK1 (K2P3.1) K⁺ channel inhibition by endothelin-1 is mediated through Rho kinase-dependent phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 14. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [The TASK-1 Potassium Channel: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666141#what-is-the-function-of-the-task-1-potassium-channel>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com